2-(4-Thiocyanatophenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione
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Overview
Description
2-(4-Thiocyanatophenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione is an organic compound that belongs to the class of thiocyanates Thiocyanates are known for their diverse biological activities and are commonly found in natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Thiocyanatophenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione can be achieved through electrophilic thiocyanation. One efficient method involves the use of N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN) as reagents. The reaction is carried out under mild conditions, providing good regioselectivity and high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure safety, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Thiocyanatophenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: Conversion to sulfonyl chlorides or sulfoxides.
Reduction: Formation of thiols or sulfides.
Substitution: Electrophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or other electrophiles in the presence of a catalyst.
Major Products
Oxidation: Sulfonyl chlorides, sulfoxides.
Reduction: Thiols, sulfides.
Substitution: Various substituted thiocyanates.
Scientific Research Applications
2-(4-Thiocyanatophenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its antimicrobial properties against various pathogens.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Thiocyanatophenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione involves its interaction with biological molecules. The thiocyanate group (-SCN) is known to interact with thiol groups in proteins, leading to the formation of disulfide bonds. This can affect the function of enzymes and other proteins, leading to antimicrobial and other biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-Thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides: Known for their cytotoxic activity against cancer cells.
(4-Thiocyanatophenyl)acetic acid: Used in molecular dynamics simulations.
2-Thiocyanato- (2-methyl)-3- [4- (3-)-thiocyanatophenyl]propionamides: Exhibits antimicrobial activity.
Uniqueness
2-(4-Thiocyanatophenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione stands out due to its unique structure, which combines the thiocyanate group with a tetrahydroisoindole core. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
59647-99-3 |
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Molecular Formula |
C15H12N2O2S |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
[4-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)phenyl] thiocyanate |
InChI |
InChI=1S/C15H12N2O2S/c16-9-20-11-7-5-10(6-8-11)17-14(18)12-3-1-2-4-13(12)15(17)19/h5-8H,1-4H2 |
InChI Key |
YVOAWERYGMLXFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)SC#N |
Origin of Product |
United States |
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